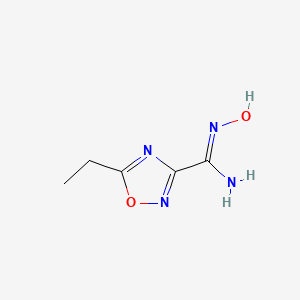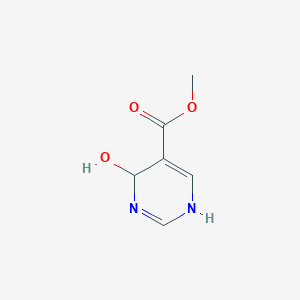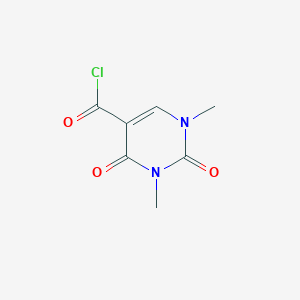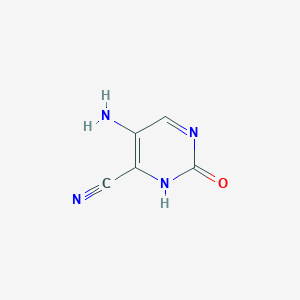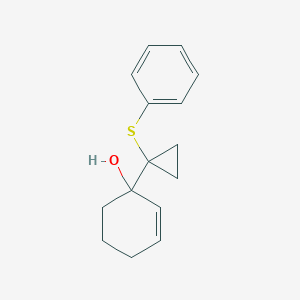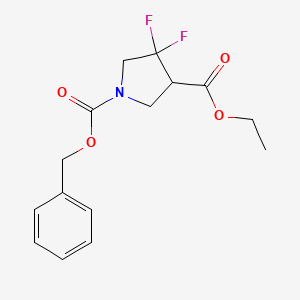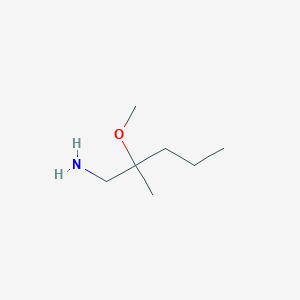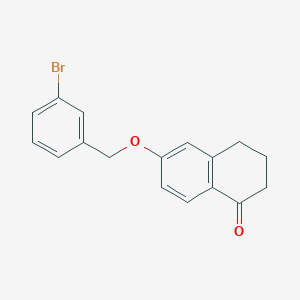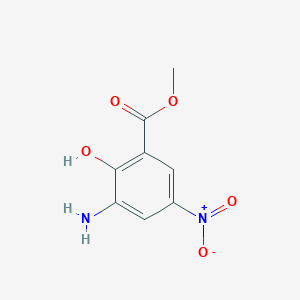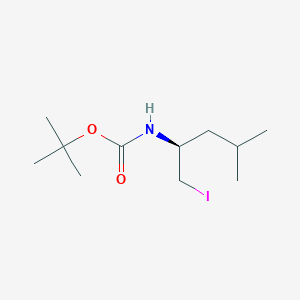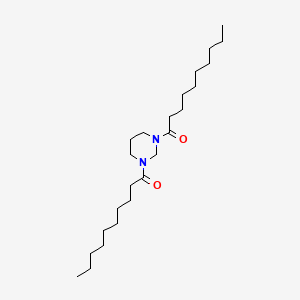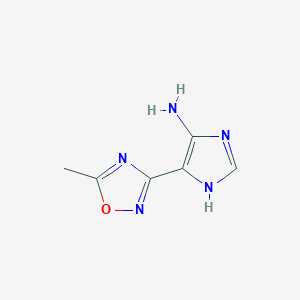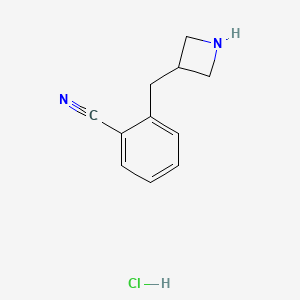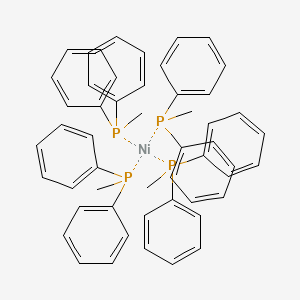
Tetrakis(methyldiphenylphosphine)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(methyldiphenylphosphine)nickel is a coordination compound with the molecular formula C53H53NiP3. It is known for its air sensitivity and is often used in various chemical reactions and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(methyldiphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with methyldiphenylphosphine in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(methyldiphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: Ligand substitution reactions are common, where the methyldiphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments .
Aplicaciones Científicas De Investigación
Tetrakis(methyldiphenylphosphine)nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetrakis(methyldiphenylphosphine)nickel involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): A similar coordination compound with palladium instead of nickel.
Tetrakis(methoxydiphenylphosphine)nickel: A similar compound with methoxy groups instead of methyl groups.
Uniqueness
Tetrakis(methyldiphenylphosphine)nickel is unique due to its specific ligand environment and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C52H52NiP4 |
|---|---|
Peso molecular |
859.6 g/mol |
Nombre IUPAC |
methyl(diphenyl)phosphane;nickel |
InChI |
InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; |
Clave InChI |
GPHASTSDWFNWQQ-UHFFFAOYSA-N |
SMILES canónico |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


